

Part 1: Chemical Identity & Mechanistic Significance

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Compound of Interest

Compound Name: *Etilefrine Impurity D*

CAS No.: 42146-10-1

Cat. No.: B601693

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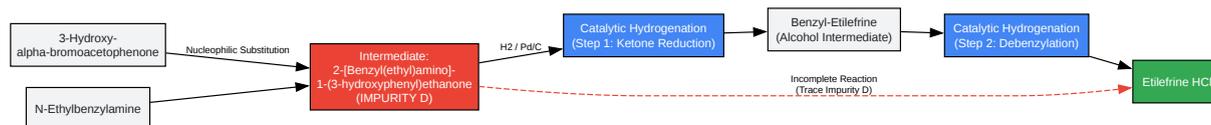
1.1 The Molecule Etilefrine Hydrochloride is a sympathomimetic agent used for hypotensive states.[3] Its synthesis typically involves the reaction of a bromoketone with N-ethylbenzylamine, followed by a two-step reduction (ketone to alcohol) and deprotection (removal of the benzyl group).

Impurity D represents a "double-failure" mode in this synthesis:

- The ketone carbonyl was not reduced to the alcohol.
- The N-benzyl protecting group was not removed.

Feature	Etilefrine HCl (API)	Impurity D (Ph.[4][5] Eur.)
Chemical Name	2-ethylamino-1-(3-hydroxyphenyl)ethanol	2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone
Formula		
Molecular Weight	217.69 g/mol	305.80 g/mol
Key Functional Groups	Secondary Amine, Sec-Alcohol, Phenol	Tertiary Amine, Ketone, Benzyl Group
Polarity (LogP)	Low (Hydrophilic)	High (Lipophilic due to Benzyl)

1.2 Origin Pathway (Graphviz Visualization) The following diagram illustrates the synthetic pathway and the specific branch point leading to Impurity D.



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Caption: Synthetic origin of Impurity D. It is the unreduced, protected intermediate (Red Box) persisting into the final product.

Part 2: Pharmacopoeial Standards (Ph. Eur. / BP)[6]

The European Pharmacopoeia (Ph.[4][6] Eur.) Monograph 1205 sets stringent limits for Etilefrine Hydrochloride.

2.1 Acceptance Criteria

- Impurity D Classification: Specified Impurity.[4][5]
- Limit: NMT (Not More Than) 0.15% (or 0.10% depending on specific regional compliance requirements aligning with ICH Q3A).
- Identification: The retention time (RT) of Impurity D is significantly longer than Etilefrine due to the lipophilic benzyl moiety.

2.2 Critical Quality Attribute (CQA) - Relative Retention Because Impurity D contains a benzyl ring and a ketone, it interacts strongly with C18 stationary phases.

- Etilefrine RRT: 1.00
- Impurity D RRT: Typically > 2.5 (Method Dependent).

- Note: If an isocratic method designed for Etilefrine is used, Impurity D may not elute until the next injection, causing "ghost peaks." Gradient elution is mandatory.

Part 3: Analytical Strategy (Self-Validating Protocol)

To ensure scientific integrity, the analytical method must account for the massive polarity difference between the API and Impurity D.

3.1 High-Performance Liquid Chromatography (HPLC) Protocol

- Principle: Reversed-Phase Chromatography (RP-HPLC) with Ion Pairing or Acidic pH.
- Why Acidic? Both Etilefrine and Impurity D are amines. At neutral pH, they may interact with silanols, causing tailing. A pH of 3.0 ensures they are fully protonated (), improving peak symmetry.

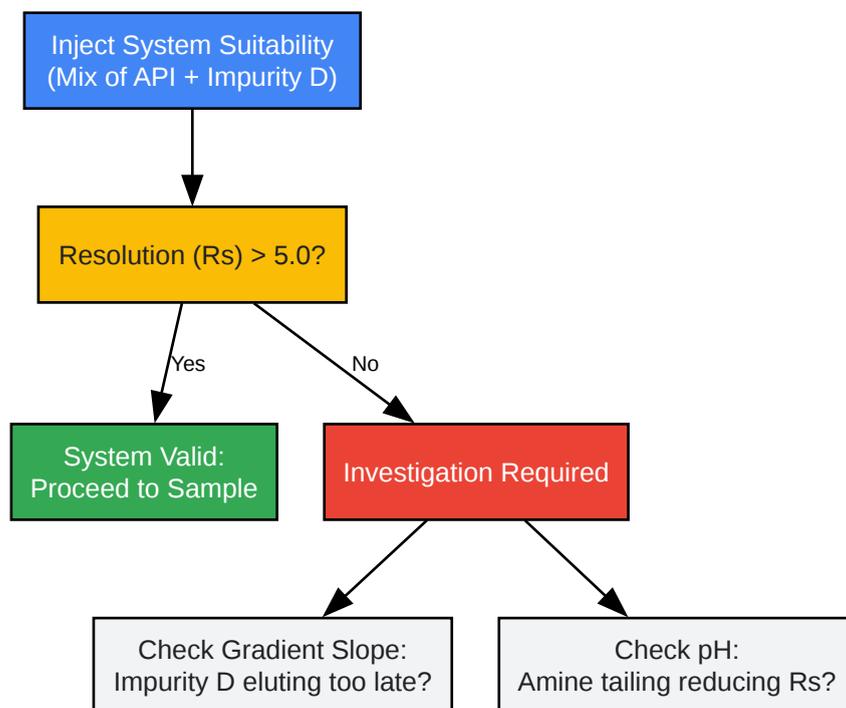
Method Parameters:

Parameter	Specification	Causality / Rationale
Column	C18 (L1), 250 x 4.6 mm, 5 μ m	Provides sufficient hydrophobic interaction to retain the polar API while separating the non-polar Impurity D.
Mobile Phase A	Phosphate Buffer (pH 3.0) + Ion Pair (SOS)*	Acidic pH suppresses silanol activity. Sodium Octanesulfonate (SOS) is optional but improves API retention.
Mobile Phase B	Acetonitrile (ACN)	Strong solvent required to elute the lipophilic Impurity D.
Flow Rate	1.0 mL/min	Standard backpressure balance.
Detection	UV at 220 nm	The ketone in Impurity D has a strong absorbance here; the phenol in Etilefrine also absorbs well.
Column Temp	25°C - 30°C	Controls mass transfer kinetics.

3.2 Gradient Profile (Critical for Impurity D) Do not use isocratic conditions.

- 0-5 min: 95% Buffer / 5% ACN (Retain Etilefrine).
- 5-20 min: Ramp to 40% Buffer / 60% ACN (Elute Impurity D).
- 20-25 min: Hold high organic (Wash column).
- 25-30 min: Re-equilibrate.

3.3 System Suitability & Decision Tree



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Caption: Analytical decision tree for validating Impurity D separation.

Part 4: Synthesis & Isolation of Reference Standard

Researchers often require the standard for validation. If commercial standards are unavailable, Impurity D can be synthesized via the "stalled" intermediate route.

- Reactants: 3-hydroxy-bromoacetophenone + N-ethylbenzylamine.
- Solvent: THF or Toluene with TEA (Triethylamine) as a base scavenger.
- Conditions: Stir at room temperature for 4-6 hours.
- Isolation: The product (Impurity D) precipitates as the hydrobromide/hydrochloride salt or can be extracted into organic solvent.
- Purification: Recrystallization from Ethanol/Ether.
 - Note: Do not subject this to hydrogenation, or it will convert to Etilefrine.

Part 5: Control Strategy in Drug Development

To maintain Impurity D below 0.15%, the following Critical Process Parameters (CPPs) must be controlled during API manufacturing:

- Hydrogenation Catalyst Load: Insufficient Pd/C leads to incomplete debenzylation.
- Hydrogen Pressure: Must be maintained >3 bar to force the reduction of the sterically hindered ketone.
- Reaction Monitoring: Use IPC (In-Process Control) HPLC to monitor the disappearance of the "Benzyl-Ketone" peak (Impurity D) before quenching the reaction.

References

- European Pharmacopoeia (Ph.[4][6][7] Eur.). (2024). Monograph 1205: Etilefrine Hydrochloride. European Directorate for the Quality of Medicines (EDQM).
- National Center for Biotechnology Information (NCBI). (2024). Etilefrine Hydrochloride Compound Summary. PubChem.[5][8] [[Link](#)]

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Sources

- 1. toref-standards.com [toref-standards.com]
- 2. klivon.com [klivon.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. dirjournal.org [dirjournal.org]
- 5. Etilefrine Hydrochloride | C₁₀H₁₆ClNO₂ | CID 164652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]

- [7. edqm.eu \[edqm.eu\]](https://www.edqm.eu)
- [8. Etilefrine | C10H15NO2 | CID 3306 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Etilefrine)
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